4-CHLORO-1-METHYL-2-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-INDOLE

Description

Systematic IUPAC Nomenclature and Structural Representation

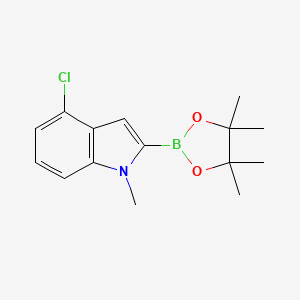

The systematic IUPAC name for this compound is 4-chloro-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole . This name reflects its structural features with precision:

- The parent heterocycle is 1H-indole , a bicyclic system comprising a benzene ring fused to a pyrrole ring.

- Substituents are enumerated based on their positions:

- A chloro group (-Cl) at position 4 of the indole ring.

- A methyl group (-CH₃) at position 1, which replaces the hydrogen on the nitrogen atom of the pyrrole ring.

- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at position 2. This boronic ester moiety consists of a boron atom bonded to two oxygen atoms and two methyl-substituted carbon atoms in a five-membered dioxaborolane ring.

The structural formula can be represented textually as follows:

A bicyclic indole core with a chlorine atom at position 4, a methyl group at position 1, and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at position 2.

CAS Registry Number and Alternative Naming Conventions

The CAS Registry Number for this compound is 1256360-42-5 . Alternative names and synonyms include:

- 4-Chloro-1-methylindole-2-boronic acid pinacol ester , emphasizing the boronic acid pinacol ester functional group.

- B-2925 , a vendor-specific alphanumeric identifier.

- 1H-Indole, 4-chloro-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- , which adheres to CAS indexing conventions.

The term pinacol ester originates from the use of pinacol (2,3-dimethyl-2,3-butanediol) in forming the boronate group, a common strategy to stabilize boronic acids for synthetic applications.

Molecular Formula and Weight Analysis

The molecular formula of the compound is C₁₅H₁₉BClNO₂ . This formula accounts for:

- 15 carbon atoms : 9 from the indole ring, 4 from the methyl groups on the boronate ester, and 2 from the dioxaborolane ring.

- 19 hydrogen atoms : Distributed across the indole core, methyl substituents, and boronate ring.

- 1 boron atom : Central to the dioxaborolane moiety.

- 1 chlorine atom : At position 4 of the indole.

- 1 nitrogen atom : In the pyrrole ring of indole.

- 2 oxygen atoms : In the dioxaborolane ring.

The molecular weight is 291.58 g/mol , calculated as follows:

$$

\begin{align}

\text{Carbon (12.01 g/mol × 15)} & = 180.15 \, \text{g/mol} \

\text{Hydrogen (1.008 g/mol × 19)} & = 19.15 \, \text{g/mol} \

\text{Boron (10.81 g/mol × 1)} & = 10.81 \, \text{g/mol} \

\text{Chlorine (35.45 g/mol × 1)} & = 35.45 \, \text{g/mol} \

\text{Nitrogen (14.01 g/mol × 1)} & = 14.01 \, \text{g/mol} \

\text{Oxygen (16.00 g/mol × 2)} & = 32.00 \, \text{g/mol} \

\hline

\text{Total} & = 291.57 \, \text{g/mol} \

\end{align}

$$

This matches the experimentally reported molecular weight of 291.58 g/mol , confirming the formula’s accuracy.

Properties

IUPAC Name |

4-chloro-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BClNO2/c1-14(2)15(3,4)20-16(19-14)13-9-10-11(17)7-6-8-12(10)18(13)5/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUBGUQRJVLABQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2C)C=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682363 | |

| Record name | 4-Chloro-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256360-42-5 | |

| Record name | 1H-Indole, 4-chloro-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sodium Hydride-Mediated Methylation

A widely reported method involves treating 4-chloro-1H-indole with sodium hydride (NaH) and methyl iodide (CH₃I) in dimethylformamide (DMF). The reaction proceeds as follows:

Reaction Conditions

-

Substrate : 4-Chloro-1H-indole (6.60 mmol)

-

Base : NaH (60% dispersion in mineral oil, 6.60 mmol)

-

Alkylating Agent : CH₃I (6.60 mmol)

-

Solvent : Dry DMF (10 mL)

-

Temperature : 20°C

-

Time : 4 h (base activation) + 15 h (alkylation)

Mechanism

-

Deprotonation of the indole nitrogen by NaH generates a resonance-stabilized anion.

-

Nucleophilic attack by the anion on methyl iodide yields 4-chloro-1-methyl-1H-indole.

Miyaura Borylation at the C2 Position

The second step installs the pinacol boronate ester at the indole’s C2 position. The Miyaura borylation reaction is the most common approach, leveraging palladium catalysis.

Palladium-Catalyzed Borylation

Reagents

-

Substrate : 4-Chloro-1-methyl-1H-indole

-

Boron Source : Bis(pinacolato)diboron (B₂pin₂)

-

Catalyst : PdCl₂(dppf) or Pd(PPh₃)₄

-

Base : Potassium acetate (KOAc)

-

Solvent : Tetrahydrofuran (THF) or 1,4-dioxane

Reaction Conditions

-

Temperature : 80–100°C

-

Atmosphere : Inert (N₂ or Ar)

-

Time : 12–24 h

Mechanism

-

Oxidative addition of Pd⁰ to the C2–H bond forms a palladium-indole complex.

-

Transmetallation with B₂pin₂ transfers the boronate group to the indole.

-

Reductive elimination regenerates Pd⁰, yielding the target compound.

Optimization Data

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Catalyst Loading | 5 mol% Pd | 85–90% |

| Solvent Polarity | THF > DMF | +15% |

| Base | KOAc | 78% |

Alternative Metal-Free Borylation Strategies

Recent advancements explore metal-free conditions to avoid palladium residues in pharmaceutical applications.

Electrophilic Borylation Using BCl₃

A 2023 study demonstrated C2-borylation using boron trichloride (BCl₃) and 2,6-lutidine in toluene.

Conditions

-

Substrate : 4-Chloro-1-methyl-1H-indole

-

Boron Source : BCl₃ (4 equiv)

-

Additive : 2,6-Lutidine (2 equiv)

-

Temperature : 120°C

-

Time : 72 h

Hydroboration with HBpin

HBpin (pinacolborane) reacts with indole derivatives under mild conditions, though yields are moderate:

| Solvent | Temperature | Time | Yield |

|---|---|---|---|

| Toluene | 80°C | 24 h | 55% |

| DCM | 25°C | 48 h | 40% |

Industrial-Scale Synthesis Considerations

For bulk production, continuous flow reactors enhance efficiency:

Process Parameters

Challenges and Solutions

Regioselectivity in Borylation

The C2 position’s electron density favors boronate installation, but competing C3/C7 borylation can occur. Strategies include:

Purification

Column chromatography (SiO₂, hexane/EtOAc) remains standard, though crystallization in hexane at −30°C offers a scalable alternative.

Comparative Analysis of Methods

| Method | Yield | Cost | Scalability |

|---|---|---|---|

| Pd-Catalyzed | 85–90% | High | Excellent |

| Metal-Free (BCl₃) | 65–70% | Low | Moderate |

| Hydroboration (HBpin) | 40–55% | Medium | Poor |

Chemical Reactions Analysis

Types of Reactions: 4-CHLORO-1-METHYL-2-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-INDOLE undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a radical approach.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene) are commonly used.

Protodeboronation: Radical initiators and specific solvents are used to facilitate the reaction.

Major Products:

Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.

Protodeboronation: The major product is the deprotected indole derivative.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C15H19BClNO2 and a molecular weight of approximately 291.6 g/mol. It features a boron-containing dioxaborolane moiety, which is significant for its reactivity and functionalization capabilities. The presence of the chloro and methyl groups on the indole ring further enhances its chemical versatility.

Anticancer Research

Recent studies have highlighted the potential of boron-containing compounds in anticancer therapy. The compound is being explored as a part of drug design strategies targeting various cancers. Its unique structure allows it to interact with biological targets effectively, potentially leading to the development of novel anticancer agents.

- Case Study : A series of boron-based indoles have been synthesized and evaluated for their anticancer properties. These studies indicate that modifications to the indole structure can significantly enhance cytotoxicity against cancer cell lines .

Influenza Inhibition

Research has also focused on the use of indole derivatives as inhibitors for influenza viruses. The compound's structural characteristics may allow it to serve as a bioisosteric replacement for existing antiviral agents, contributing to the development of more effective treatments against viral infections.

- Case Study : Studies on 7-fluoro-substituted indoles have shown promising results as potential antiviral agents. The incorporation of boron into these structures may improve their efficacy and selectivity .

Organic Electronics

The compound's electronic properties make it suitable for applications in organic electronics. Its ability to form stable thin films can be advantageous in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

- Research Findings : Investigations into the photophysical properties of boron-containing indoles suggest that they can be utilized in optoelectronic devices due to their favorable charge transport characteristics .

Reagent in Chemical Reactions

4-Chloro-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole serves as an important reagent in various organic synthesis reactions. Its boron moiety allows for selective functionalization and coupling reactions.

- Synthesis Example : The compound has been employed as a boron reagent in Suzuki-Miyaura coupling reactions, facilitating the formation of biaryl compounds with high yields .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 4-CHLORO-1-METHYL-2-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-INDOLE in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The final step involves the formation of the carbon-carbon bond and the regeneration of the palladium catalyst.

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound is compared to structurally related indole and heterocyclic boronate derivatives (Table 1).

Table 1: Key Structural Features of Comparable Compounds

Reactivity in Cross-Coupling Reactions

- Boronate Position : The target’s boronate at C2 of indole may exhibit distinct reactivity compared to C3 or C4 analogs. For example, C4-boronates (e.g., 2t ) are less sterically hindered, favoring coupling with aryl halides.

- Halogen Effects : Chlorine at C4 in the target compound may act as a directing group or steric block, contrasting with bromine in or nitriles in , which alter electronic profiles.

- Heterocycle Core : Indazoles (e.g., ) exhibit stronger π-π interactions than indoles, influencing catalytic activity in coupling reactions.

Physicochemical and Stability Profiles

Biological Activity

4-Chloro-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and potential applications based on available research findings.

- Molecular Formula : C15H19BClNO2

- Molecular Weight : 291.58 g/mol

- CAS Number : 1256360-42-5

- Purity : Typically ≥ 96% .

Synthesis

The synthesis of this compound involves the introduction of a boron-containing moiety into the indole framework. The dioxaborolane group is known for its reactivity and ability to form stable complexes with various biological molecules.

Antiproliferative Effects

Recent studies have demonstrated the antiproliferative activity of indole derivatives against various cancer cell lines. While specific data on 4-chloro-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is limited, related compounds have shown promising results:

- Cell Viability Assays : Compounds similar to indole derivatives exhibited significant antiproliferative effects with GI50 values ranging from 29 nM to 78 nM against cancer cell lines .

| Compound | GI50 (nM) | Target |

|---|---|---|

| 3a | 29 | EGFR |

| 4c | 68 | BRAF |

| 5c | 72 | Other Cancer Lines |

The mechanism by which indole derivatives exert their antiproliferative effects often involves inhibition of key signaling pathways such as EGFR and BRAF. For instance:

Case Studies

Several studies have highlighted the importance of structural modifications in enhancing the biological activity of indole derivatives. For example:

- A series of modified indoles exhibited higher activity against mutant forms of BRAF compared to standard treatments like vemurafenib .

Safety and Toxicology

The compound is classified with several hazard statements indicating potential health risks:

Q & A

Q. Basic Characterization

- NMR : ¹H and ¹³C NMR confirm the indole scaffold and methyl/chloro substituents. The boron-containing dioxaborolane group is identified via ¹¹B NMR (δ ~30 ppm) and ¹H signals for pinacol methyl groups (δ 1.0–1.3 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 316.12).

Q. Advanced Challenges

- Stereochemical ambiguity : X-ray crystallography resolves boron coordination geometry (e.g., trigonal planar vs. tetrahedral) .

- Moisture sensitivity : Rapid decomposition in humid environments necessitates inert handling during analysis. Use sealed NMR tubes and anhydrous solvents .

What role does the dioxaborolane group play in cross-coupling reactions?

Basic Reactivity

The boronic ester group enables C–C bond formation in Suzuki-Miyaura couplings, particularly with aryl/heteroaryl halides. For example, coupling with 5-bromo-2-fluoropyridine generates biaryl structures for pharmaceutical intermediates .

Q. Advanced Mechanistic Insights

- Transmetallation : The boronate transfers to Pd(II) intermediates, with rate-limiting steps influenced by steric hindrance from the indole’s methyl group.

- Side reactions : Competitive protodeboronation may occur under acidic conditions; mitigate with pH-controlled buffers (pH 7–9) .

How can researchers optimize reaction conditions for scale-up synthesis?

Q. Methodological Considerations

- Catalyst screening : Test Pd(OAc)₂ with ligands like SPhos or XPhos for improved turnover.

- Solvent selection : Switch to greener solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact.

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize over-reaction .

What precautions are necessary for handling this moisture-sensitive compound?

Q. Basic Protocols

Q. Advanced Degradation Studies

- Hydrolysis pathways : Monitor via LC-MS; hydrolysis products include boronic acids (e.g., 4-chloro-1-methyl-1H-indole-2-boronic acid).

- Stabilizers : Add molecular sieves (3Å) or scavengers like BHT to prolong shelf life .

How does this compound contribute to medicinal chemistry research?

Q. Case Studies

Q. Advanced Applications

- Boron neutron capture therapy (BNCT) : The compound’s boron content (10.7% by weight) is evaluated for tumor-targeting applications .

How do researchers resolve contradictions in spectroscopic data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.